2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
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Overview
Description
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound that contains both an imidazole and a pyrrolo ring The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction proceeds under mild conditions and can be catalyzed by various reagents, including acids and bases. The reaction yields the desired imidazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities.
Fluorinated Imidazoles: Compounds with fluorine atoms attached to the imidazole ring, exhibiting similar chemical properties.
Trifluoromethyl Pyrazoles: Compounds with a trifluoromethyl group attached to a pyrazole ring, used in similar applications.
Uniqueness
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is unique due to its specific combination of the trifluoromethyl group and the imidazole-pyrrolo ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2,(H,11,12) |
InChI Key |
NUMWDUZBMFQOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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